![molecular formula C9H16ClNS B1448496 盐酸乙基[1-(噻吩-3-基)丙-2-基]胺 CAS No. 1607276-60-7](/img/structure/B1448496.png)

盐酸乙基[1-(噻吩-3-基)丙-2-基]胺

描述

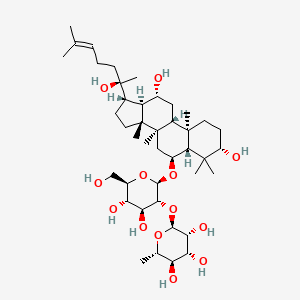

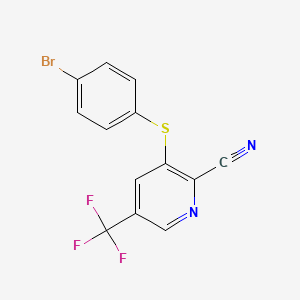

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is an organic compound structurally related to methamphetamine . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position . It has limited popularity as a recreational stimulant .

Synthesis Analysis

The synthesis of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride involves a four-step process . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This is then reacted with phosphorus tribromide, yielding 1-(thiophen-2-yl)-2-bromopropane. Finally, it is reacted with methylamine, yielding 1-(thiophen-2-yl)-2-methylaminopropane .Molecular Structure Analysis

The molecular structure of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is represented by the formula C8H13NS . The molecule consists of a thiophene group with an alkyl amine substituent at the 2-position .Chemical Reactions Analysis

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides . These N-demethylated metabolites are further deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, transforming them into inactive 1-(thiophen-2-yl)-2-propan-2-one, which can be seen as a phenylacetone derivative .科学研究应用

合成和化学性质:该化合物作为复杂分子合成中的前体或中间体。例如,它已被用于通过烷基化和环闭合反应生成结构多样的库,突出了它在有机合成中的多功能性。这些过程能够产生二硫代氨基甲酸酯、硫醚和各种含氮杂环,有助于开发新材料和药物 (Roman,2013)。

分子相互作用和结构分析:对含有噻吩单元的分子(类似于盐酸乙基[1-(噻吩-3-基)丙-2-基]胺)的研究通常集中于了解它们的非共价相互作用。涉及晶体学和量子理论分析(QTAIM)的研究提供了对噻吩衍生物的结构和电子性质的见解,有助于设计具有特定功能的材料 (El-Emam 等人,2020)。

药理应用:虽然对盐酸乙基[1-(噻吩-3-基)丙-2-基]胺的药理应用的直接研究有限,但相关研究表明噻吩衍生物在开发新的治疗剂方面具有潜力。已经探索了新型曼尼希碱基衍生物(包括具有噻吩单元的衍生物)的合成,用于抗糖尿病和抗炎活性。这些化合物表现出显着的生物活性,表明噻吩衍生物在治疗各种疾病中具有治疗潜力 (Gopi 和 Dhanaraju,2018)。

材料科学和催化:噻吩衍生物也因其在材料科学中的应用而受到研究,包括开发药物化合物的多晶型。此类研究有助于了解影响药物分子稳定性、溶解性和生物利用度的理化性质,从而影响其开发和制剂 (Vogt 等人,2013)。

作用机制

Target of Action

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

It is known that thiophene derivatives can influence a variety of biological pathways due to their broad spectrum of pharmacological properties .

Result of Action

It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties .

安全和危害

生化分析

Biochemical Properties

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride plays a significant role in biochemical reactions, primarily as a norepinephrine-dopamine reuptake inhibitor. This compound interacts with norepinephrine and dopamine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . The interaction with these transporters is selective, with a higher affinity for norepinephrine transporters compared to dopamine transporters . This selectivity influences the compound’s pharmacological profile and potential therapeutic applications.

Cellular Effects

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride affects various types of cells, particularly those in the central nervous system. By inhibiting the reuptake of norepinephrine and dopamine, it enhances neurotransmission and can lead to increased neuronal activity . This compound influences cell signaling pathways, particularly those involving adrenergic and dopaminergic receptors. Additionally, it can impact gene expression by modulating the activity of transcription factors that respond to changes in neurotransmitter levels . Cellular metabolism may also be affected, as the increased neurotransmitter levels can alter the metabolic demands of neurons.

Molecular Mechanism

The molecular mechanism of action of ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride involves its binding to norepinephrine and dopamine transporters. By binding to these transporters, the compound prevents the reuptake of norepinephrine and dopamine into presynaptic neurons, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter signaling and enhanced synaptic transmission. The compound’s selectivity for norepinephrine transporters over dopamine transporters is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound can undergo degradation when exposed to light and air, leading to a decrease in its potency . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular function, such as receptor desensitization and alterations in neurotransmitter synthesis . These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Dosage Effects in Animal Models

The effects of ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance locomotor activity and cognitive function by increasing neurotransmitter levels . At higher doses, it can lead to toxic effects, including cardiovascular and gastrointestinal symptoms . Threshold effects have been observed, where a certain dosage is required to elicit a significant pharmacological response. Toxicity studies have shown that high doses can result in adverse effects such as hyperthermia, hypertension, and behavioral changes .

Metabolic Pathways

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is metabolized through several pathways, primarily involving the cytochrome P450 enzyme system. The compound undergoes hydroxylation, demethylation, and deamination, leading to the formation of various metabolites . One of the key metabolic pathways involves the formation of thiophene S-oxide, which is further metabolized to thiophene-2-carboxylic acid . These metabolites are excreted in the urine. The involvement of cytochrome P450 enzymes, particularly CYP2C19, is crucial for the compound’s metabolism .

Transport and Distribution

Within cells and tissues, ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Transporters such as norepinephrine and dopamine transporters play a role in its cellular uptake and distribution. The compound’s lipophilicity also influences its distribution, allowing it to accumulate in lipid-rich tissues . Binding proteins may also facilitate its transport within the body.

Subcellular Localization

Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in synaptic vesicles and presynaptic terminals, where it interacts with neurotransmitter transporters . This localization is crucial for its role in inhibiting neurotransmitter reuptake. Additionally, post-translational modifications such as phosphorylation may influence its targeting to specific subcellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.

属性

IUPAC Name |

N-ethyl-1-thiophen-3-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS.ClH/c1-3-10-8(2)6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBTTWDIKHJVOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CSC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![3-[1-(2-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]morpholine](/img/structure/B1448416.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)